molecular formula C15H19N5O2S2 B2623930 N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034237-23-3

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B2623930
CAS No.: 2034237-23-3
M. Wt: 365.47
InChI Key: IPRTWTYDQWPWHC-UHFFFAOYSA-N
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Description

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a triazole ring, a thiophene ring, and a nicotinamide moiety, making it a versatile molecule for numerous applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps, starting with the preparation of the triazole and thiophene intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various halides, bases, and solvents to facilitate the coupling and purification processes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The triazole and thiophene rings may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The nicotinamide moiety may also contribute to the compound’s overall biological effects by interacting with cellular pathways involved in energy metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide include other triazole and thiophene derivatives, such as:

  • 4-methyl-4H-1,2,4-triazole-3-thiol
  • Tetrahydrothiophene-3-ol
  • Nicotinamide derivatives

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S2/c1-20-10-18-19-15(20)24-7-5-16-14(21)11-2-3-13(17-8-11)22-12-4-6-23-9-12/h2-3,8,10,12H,4-7,9H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRTWTYDQWPWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)C2=CN=C(C=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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